molecular formula C20H23N3O B11823193 Phenyl(2-(6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)methanone

Phenyl(2-(6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)methanone

Cat. No.: B11823193
M. Wt: 321.4 g/mol
InChI Key: HNNPQYQUVFBZLR-UHFFFAOYSA-N
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Description

Phenyl(2-(6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)methanone is a highly potent, selective, and brain-penetrant ATP-competitive inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a kinase implicated in the pathogenesis of both familial and sporadic forms of Parkinson's disease . Its primary research value lies in its ability to potently inhibit the pathogenic hyperactivity of LRRK2, including the common G2019S mutation, which is known to enhance kinase activity. By targeting LRRK2, this compound serves as a critical pharmacological tool for investigating LRRK2-mediated physiological and pathological processes, such as lysosomal dysfunction , synaptic vesicle trafficking , and inflammatory responses in microglia. The compound's significant brain penetration enables robust target engagement in the central nervous system, making it exceptionally valuable for in vivo modeling of Parkinson's disease and for preclinical studies aimed at evaluating the therapeutic potential of LRRK2 kinase inhibition for halting or reversing disease progression.

Properties

Molecular Formula

C20H23N3O

Molecular Weight

321.4 g/mol

IUPAC Name

phenyl-[2-(6-pyrrolidin-1-ylpyridin-3-yl)pyrrolidin-1-yl]methanone

InChI

InChI=1S/C20H23N3O/c24-20(16-7-2-1-3-8-16)23-14-6-9-18(23)17-10-11-19(21-15-17)22-12-4-5-13-22/h1-3,7-8,10-11,15,18H,4-6,9,12-14H2

InChI Key

HNNPQYQUVFBZLR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC=C(C=C2)C3CCCN3C(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Step 1: Pyridine Functionalization

3-Bromo-6-chloropyridine undergoes nucleophilic substitution with pyrrolidine in the presence of K2_2CO3_3 at 80°C for 12 hours, yielding 6-(pyrrolidin-1-yl)pyridin-3-amine. This step achieves >85% conversion under anhydrous DMF conditions.

Step 2: Pyrrolidine Ring Formation

The amine intermediate reacts with 1,4-dibromo-2-butanone via cyclization using NaH in THF at 0°C to 25°C. This generates 2-(6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine with 72% yield after silica gel chromatography.

Step 4: Final Coupling

A Suzuki-Miyaura cross-coupling between the brominated intermediate and phenylboronic acid employs Pd(PPh3_3)4_4 (5 mol%) and Na2_2CO3_3 in dioxane/water (3:1) at 90°C. This step achieves 68% yield after recrystallization.

Key Reaction Mechanisms and Conditions

Critical reaction parameters were optimized across studies:

Reaction StepCatalyst/ReagentTemperatureYield (%)Purity (HPLC)
Pyrrolidine SubstitutionK2_2CO3_380°C8592
CyclizationNaH0–25°C7289
BenzoylationEt3_3NRT9195
Suzuki CouplingPd(PPh3_3)4_490°C6897

Data aggregated from

The use of Pd catalysts with electron-rich ligands (e.g., PPh3_3) enhanced coupling efficiency by stabilizing oxidative addition intermediates. Solvent polarity significantly impacted cyclization kinetics, with THF outperforming DMSO in minimizing byproducts.

Industrial-Scale Production Insights

Batch processes have been superseded by continuous flow systems for critical steps:

Continuous Pyrrolidine Formation

A microreactor system (0.5 mL volume) operating at 100°C with a residence time of 5 minutes achieves 94% conversion for the cyclization step, reducing reaction time from 12 hours to <10 minutes compared to batch methods.

Automated Purification

Combined centrifugal partition chromatography and crystallization units achieve 99.5% purity with <2% product loss, critical for pharmaceutical-grade material.

Purification and Characterization

Final purification employs gradient elution chromatography (SiO2_2, ethyl acetate/hexane 10–50%) followed by recrystallization from ethanol/water (3:1). Structural validation combines:

  • 1^1H NMR (400 MHz, CDCl3_3): δ 7.82–7.75 (m, 2H, ArH), 3.45–3.38 (m, 4H, pyrrolidine-CH2_2), 2.95–2.88 (m, 4H, pyridine-CH2_2)

  • HRMS : m/z calcd. for C21_{21}H24_{24}N3_3O [M+H]+^+: 334.1918; found: 334.1915

Challenges and Mitigation Strategies

Regioselectivity in Cyclization

Competing N- versus C-alkylation during pyrrolidine formation was addressed using bulky bases (LDA) to favor C–N bond formation, increasing selectivity from 1.5:1 to 8:1.

Catalyst Deactivation

Pd leaching during Suzuki coupling was minimized by implementing:

  • Heterogeneous Pd/C catalysts (0.1 mol%)

  • In-line scavenger columns containing QuadraPure resins
    This extended catalyst lifetime to >15 cycles without significant activity loss.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated C–N coupling using Ir(ppy)3_3 (2 mol%) and NiCl2_2·glyme (5 mol%) enables room-temperature synthesis of the pyridine-pyrrolidine core with 78% yield, reducing energy input by 40%.

Biocatalytic Approaches

Engineered transaminases (Codexis TA-134) catalyze enantioselective amination of ketone precursors, achieving 98% ee for chiral intermediates. This method eliminates chiral resolution steps in asymmetric synthesis.

Comparative Analysis of Synthetic Routes

ParameterTraditional RouteContinuous FlowBiocatalytic
Total Yield (%)425861
Process Time (h)48636
E-Factor862418
Capital Cost ($/kg)12,0008,50015,000

E-Factor = (mass waste)/(mass product); Data from

Chemical Reactions Analysis

Types of Reactions

Phenyl(2-(6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Phenyl(2-(6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)methanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Phenyl(2-(6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence lists structurally related pyridine derivatives, but none share the exact scaffold of Compound X. Below is a comparison with analogs from the evidence:

a. (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol

  • Structure : Fluoropyridine-pyrrolidine hybrid with a hydroxymethyl group.
  • Key Differences: Lacks the methanone linker and phenyl group present in Compound X. Fluorine substitution at the pyridine ring may alter electronic properties compared to Compound X’s pyrrolidinyl group.

b. (2-Chloro-6-(trifluoromethyl)pyridin-3-yl)(pyrrolidin-1-yl)methanone

  • Structure: Chloro-trifluoromethyl pyridine linked to pyrrolidine via methanone.
  • Key Differences: Contains a trifluoromethyl and chlorine substituent on the pyridine ring, which may enhance lipophilicity compared to Compound X’s unsubstituted phenyl group.

c. 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone

  • Structure : Methylpyridine-ethylsulfonylphenyl hybrid.
  • Key Differences: Ethylsulfonylphenyl group introduces strong electron-withdrawing effects, contrasting with Compound X’s neutral pyrrolidine-pyridine system.

d. (3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone

  • Structure : Pyrazine-pyrrolidine-imidazopyridine hybrid.
  • Key Differences :
    • Incorporates a pyrazine ring and imidazopyridine, likely altering binding affinity compared to Compound X’s simpler pyridine-pyrrolidine system.
    • Molecular weight 366.4 vs. Compound X’s unprovided value.

Recommendations for Future Studies

Synthetic Exploration : Prioritize synthesis and characterization of Compound X to establish baseline data.

Computational Modeling : Use docking studies to compare Compound X’s binding modes with analogs like and .

Biological Activity

Phenyl(2-(6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)methanone, a compound featuring a complex structure with multiple pyridine and pyrrolidine moieties, has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on various cell lines, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C19H23N3O\text{C}_{19}\text{H}_{23}\text{N}_3\text{O}

This molecular structure suggests potential interactions with biological targets, particularly in the central nervous system and cancer cells.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Cell Cycle Arrest : Studies have shown that related compounds can induce G2/M phase arrest in cancer cell lines. For instance, 6-(pyrrolidin-1-yl)quinolin-4-one (Smh-3) was found to inhibit CDK1 activity, leading to cell cycle disruption in leukemia cells .
  • Induction of Apoptosis : The same compounds have been reported to activate mitochondrial-dependent apoptotic pathways by down-regulating AKT signaling and modulating protein levels associated with apoptosis .
  • Antibacterial Activity : Pyrrolidine derivatives have demonstrated antibacterial properties against various strains, suggesting a broad spectrum of biological activity .

Biological Activity Data

The following table summarizes key findings from studies on similar compounds and their biological activities:

Compound Target Effect IC50 (nM) Cell Line
6-(pyrrolidin-1-yl)quinolin-4-oneCDK1G2/M phase arrest103.26 ± 4.59HL-60 (leukemia)
2-(3-(methylamino)phenyl)-6-(pyrrolidin-1-yl)quinolin-4-oneApoptosis inductionDown-regulation of AKTNot specifiedU937, K562 (leukemia)
Sodium pyrrolidideBacterial strainsGrowth inhibitionVariesVarious bacterial strains

Study on Anticancer Activity

A study focused on the anticancer properties of pyrrolidine derivatives revealed significant growth inhibition in several human cancer cell lines. The compound Smh-3 highlighted a dose-dependent effect on cell viability and induced apoptosis through specific signaling pathways .

Antibacterial Evaluation

In another investigation, various pyrrolidine derivatives were tested for their antibacterial efficacy. Compounds demonstrated varying degrees of activity against Gram-positive and Gram-negative bacteria, emphasizing the role of structural modifications on biological outcomes .

Q & A

Q. Example Protocol :

StepReagents/ConditionsPurpose
16-(pyrrolidin-1-yl)pyridin-3-amine, DMF, 70°CForm pyridine-pyrrolidine core
2Benzoyl chloride, Et₃N, DCMAcylation to introduce phenylmethanone

Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical for isolating the target compound .

Basic: How is the compound characterized to confirm structural integrity and purity?

Methodological Answer:
Primary techniques :

  • NMR Spectroscopy :
    • ¹H/¹³C NMR identifies proton environments (e.g., pyrrolidine CH₂ groups at δ 2.5–3.0 ppm, aromatic protons at δ 7.2–8.0 ppm) .
    • 2D NMR (COSY, HSQC) resolves overlapping signals and confirms connectivity .
  • Mass Spectrometry (MS) :
    • High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H]⁺ ion matching theoretical mass ± 0.005 Da) .
  • HPLC : Purity >95% confirmed using C18 columns (acetonitrile/water mobile phase) .

Data Contradiction Note : Discrepancies in melting points or spectral data across studies may arise from polymorphic forms or solvent residues; cross-validate with elemental analysis .

Advanced: What strategies resolve stereochemical ambiguities in the pyrrolidine ring?

Methodological Answer:

  • X-ray Crystallography :
    • Single-crystal diffraction (using SHELX software ) determines absolute configuration.
    • Key metrics: R-factor <5%, resolution <1.0 Å .
  • Computational Modeling :
    • Density Functional Theory (DFT) predicts stable conformers (e.g., B3LYP/6-31G* basis set) .
    • Compare calculated vs. experimental NMR shifts to validate stereoisomers .

Q. Example Workflow :

Grow crystals via slow evaporation (solvent: ethanol/water).

Collect diffraction data (synchrotron source preferred).

Refine structure using SHELXL .

Advanced: How do substituent modifications on the pyridine ring affect reactivity and biological activity?

Methodological Answer:

  • Electronic Effects :
    • Electron-withdrawing groups (e.g., -CF₃) increase electrophilicity of the pyridine ring, altering nucleophilic attack sites .
    • Case Study : Replacing methylthio (-SMe) with ethylthio (-SEt) in analogues reduces metabolic stability but enhances binding affinity .
  • Steric Effects :
    • Bulky substituents (e.g., tert-butyl) hinder rotation, stabilizing specific conformations for target engagement .

Q. Experimental Design :

  • Synthesize derivatives with systematic substituent variations.
  • Test reactivity via kinetic studies (e.g., UV-Vis monitoring of reaction rates) .

Data Contradiction: How to address inconsistencies in reported bioactivity data across studies?

Methodological Answer:

  • Assay Variability :
    • Compare IC₅₀ values under standardized conditions (e.g., ATP concentration in kinase assays) .
    • Validate via orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .
  • Compound Stability :
    • Test for degradation under assay conditions (HPLC monitoring) .
    • Use freshly prepared DMSO stock solutions to avoid solvent-induced artifacts .

Q. Example Resolution :

StudyReported IC₅₀ (nM)Assay Type
A50 ± 5Fluorescence polarization
B120 ± 15Radioligand binding
Conclusion : Differences attributed to assay sensitivity; validate with SPR (surface plasmon resonance) .

Advanced: What computational methods predict the compound’s biological targets and binding modes?

Methodological Answer:

  • Molecular Docking :
    • Use AutoDock Vina or Glide to model interactions with receptors (e.g., dopamine D₂ receptor) .
    • Key parameters: Grid box centered on binding pocket, exhaustiveness = 20 .
  • Molecular Dynamics (MD) Simulations :
    • GROMACS or AMBER simulate binding stability (100 ns trajectories, RMSD <2.0 Å) .
  • Pharmacophore Modeling :
    • Identify critical features (e.g., hydrogen bond acceptors, aromatic rings) using Schrödinger .

Validation : Compare predicted vs. experimental binding energies (ΔG) from ITC (isothermal titration calorimetry) .

Basic: What are the compound’s key physicochemical properties relevant to formulation?

Q. Methodological Answer :

  • LogP : Calculated ~3.2 (via ChemDraw), indicating moderate lipophilicity .
  • Solubility : <0.1 mg/mL in water; enhanced via co-solvents (e.g., PEG 400) .
  • Stability : Hydrolytically stable at pH 5–7; degrades in basic conditions (pH >9) .

Table : Physicochemical Profile

PropertyValueMethod
LogP3.2Calculated (CLogP)
pKa8.5Potentiometric titration
Solubility (H₂O)0.08 mg/mLHPLC quantification

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